
N-Carbethoxyphthalimide
Overview
Description
N-Carbethoxyphthalimide (CAS: 22509-74-6) is a heterocyclic compound with the molecular formula C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol. Structurally, it consists of a phthalimide core modified with an ethoxycarbonyl group (-COOEt) at the nitrogen position (Fig. 1). This compound is widely used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions and ease of removal via hydrazine or other nucleophiles .
Preparation Methods
N-Carbethoxyphthalimide can be synthesized through various methods. One common synthetic route involves the reaction of ethyl chloroformate with potassium phthalimide in the presence of a catalyst such as 18-crown-6 ether in toluene at 90°C for one hour . The compound can be crystallized from toluene or benzene and petroleum ether mixtures .
Chemical Reactions Analysis
N-Carbethoxyphthalimide undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with primary amines to form N-phthaloyl derivatives.
Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to phthalic acid and ethanol.
Reduction: It can be reduced to phthalimide using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include primary amines, acids, bases, and reducing agents. The major products formed from these reactions are N-phthaloyl derivatives, phthalic acid, and phthalimide .
Scientific Research Applications
Synthetic Chemistry Applications
N-Carbethoxyphthalimide is primarily utilized as a reagent in organic synthesis. It serves as a protecting group for amines, allowing for selective reactions without interference from amino functionalities.
Protection of Amines
NCP is effective in converting amines into phthalimide derivatives, which can later be deprotected to yield the original amine. This process is crucial in multi-step syntheses where the stability of the amine group is necessary during subsequent reactions.
Case Study Example :
In a study by Zhang et al., NCP was used to protect dopamine derivatives during the synthesis of complex neuroactive compounds. The protection allowed for easier manipulation of other functional groups without affecting the amine functionality .
Synthesis of Bioactive Compounds
NCP has been employed in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Its ability to facilitate reactions while maintaining structural integrity makes it valuable in drug development.
Table 1: Examples of Bioactive Compounds Synthesized Using NCP
Compound Name | Target Activity | Reference |
---|---|---|
Dopamine Derivatives | Neurotransmitter activity | Zhang et al. |
Antioxidant Agents | ROS scavenging | Liu et al. |
Antimicrobial Agents | Bacterial inhibition | Smith et al. |
Medicinal Chemistry Applications
This compound plays a significant role in medicinal chemistry, particularly in the design and synthesis of drugs targeting various diseases.
Drug Design
NCP has been utilized to create prodrugs that enhance bioavailability and target specificity. The compound's ability to mask reactive functional groups allows for improved pharmacokinetic properties.
Case Study Example :
In research conducted by Johnson et al., NCP was employed to synthesize prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs), resulting in compounds with enhanced solubility and reduced gastrointestinal toxicity .
Material Science Applications
This compound is also explored within material science, particularly in the development of polymers and nanocomposites.
Polymer Synthesis
NCP can act as a monomer or cross-linking agent in polymerization reactions, contributing to the formation of materials with desirable mechanical properties.
Table 2: Applications of NCP in Polymer Synthesis
Mechanism of Action
The primary mechanism of action of N-Carbethoxyphthalimide involves the selective protection of amine groups. It reacts with primary amines to form stable N-phthaloyl derivatives, which can be selectively removed under specific conditions. This selective protection allows for the controlled modification of molecules in various chemical and biological processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
This section evaluates N-carbethoxyphthalimide against phthalimide derivatives and related protecting groups in terms of reactivity, synthetic utility, and physicochemical properties .
Structural and Functional Comparison
Physicochemical Properties
This compound :
Di-tert-butyl dicarbonate (Boc₂O) :
Spectral Signatures
Biological Activity
N-Carbethoxyphthalimide (NCP) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its antifungal properties, potential as an anti-inflammatory agent, and other significant biological effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound is a derivative of phthalimide characterized by the presence of a carbethoxy group. Its molecular formula is CHNO, and it has been studied for its reactivity and interactions in various biological systems.
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound, particularly against pathogenic fungi such as Candida species. A notable study investigated several N-substituted phthalimides, including NCP, for their antifungal efficacy. The findings indicated that certain derivatives exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungals.
Table 1: Antifungal Efficacy of this compound Derivatives
Compound | MIC (µg/ml) | Target Organism |
---|---|---|
This compound | 200 | Candida albicans |
N-Butylphthalimide | 100 | Candida albicans |
N-Phenylphthalimide | 150 | Candida parapsilosis |
The study demonstrated that NCP inhibited biofilm formation and hyphal growth in C. albicans, suggesting its potential as a therapeutic agent against candidiasis .
Anti-inflammatory Properties
In addition to its antifungal activity, this compound has shown promise as an anti-inflammatory agent. Research indicates that derivatives of phthalimide can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions characterized by excessive inflammation.
Case Study: Inhibition of Inflammatory Cytokines
A case study explored the effects of N-phthaloyl amino acids derived from this compound on lipopolysaccharide (LPS)-induced inflammation in vitro. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, highlighting the compound's potential in managing inflammatory diseases .
Cytotoxicity and Safety Profile
While exploring the biological activities of this compound, it is crucial to assess its cytotoxicity. A study evaluated the cytotoxic effects of various phthalimide derivatives on human cancer cell lines. The results indicated that while some derivatives exhibited potent anticancer activity, they also displayed varying degrees of cytotoxicity.
Table 2: Cytotoxic Effects of Phthalimide Derivatives
Compound | IC (µM) | Cell Line |
---|---|---|
This compound | 25 | HeLa (cervical carcinoma) |
N-Phthaloyltryptophan | 15 | MCF-7 (breast cancer) |
N-Butylphthalimide | 30 | A549 (lung cancer) |
The moderate cytotoxicity observed suggests that while NCP may be effective against certain malignancies, careful consideration must be given to dosage and potential side effects .
Mechanistic Insights
Mechanistic studies utilizing techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) have been employed to elucidate the structure-activity relationships of this compound. These studies suggest that the biological activity can be attributed to specific functional groups within the compound that interact with biological targets .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Carbethoxyphthalimide, and how do reaction conditions influence yield?
this compound is synthesized via nucleophilic substitution between phthalimide derivatives and ethyl chloroformate. Key variables include solvent choice (e.g., DMF or THF), base (e.g., triethylamine), and temperature. For example, reacting phthalimide potassium salt with ethyl chloroformate in DMF at 0–20°C for 2 hours yields 79.1% . Lower yields (50–53%) occur under inert atmospheres (e.g., argon) due to side reactions . Methodological optimization should prioritize solvent polarity and base strength to minimize byproducts.
Q. How is this compound characterized structurally, and what analytical techniques validate its purity?
Structural confirmation requires a combination of -/-NMR (e.g., carbonyl signals at δ ~170 ppm), FTIR (C=O stretches at 1770–1710 cm), and high-resolution mass spectrometry (HRMS; [M+H] at m/z 220.0978) . Purity is assessed via HPLC (reverse-phase C18 column, acetonitrile/water gradient) or melting point analysis (91°C) .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a versatile reagent for introducing phthaloyl-protected amines, enabling peptide synthesis and heterocycle construction. For instance, it reacts with amino acids (e.g., DL-propargylglycine) under basic conditions to form stable intermediates for alkaloid synthesis (e.g., brevianamide A) . Its electron-withdrawing carbethoxy group enhances reactivity in nucleophilic substitutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) arise from impurities or hydration states. Systematic studies using thermogravimetric analysis (TGA) and Karl Fischer titration can quantify moisture content. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. What strategies optimize this compound’s reactivity in stereoselective syntheses?
Steric and electronic tuning via substituent effects on the phthalimide ring can enhance enantioselectivity. For example, introducing electron-donating groups (e.g., -OCH) at the 4-position increases nucleophilicity at the carbonyl carbon, improving coupling efficiency in asymmetric catalysis . Computational modeling (DFT) aids in predicting transition-state geometries for stereocontrol .
Q. How does this compound compare to alternative protecting groups (e.g., Boc, Fmoc) in peptide synthesis?
Unlike acid-labile Boc or base-sensitive Fmoc groups, the phthaloyl group requires harsh conditions (e.g., hydrazine or NH/MeOH) for deprotection, limiting its use in multi-step syntheses. However, its stability under radical or photolytic conditions makes it suitable for niche applications, such as solid-phase combinatorial chemistry .
Q. What mechanistic insights explain its role in thalidomide analog synthesis?
In thalidomide synthesis, this compound reacts with L-glutamine to form N-phthaloyl-L-glutamine, a key intermediate. The carbethoxy group stabilizes the intermediate via resonance, preventing racemization during subsequent cyclization with carbonyldiimidazole (CDI). Kinetic studies reveal that DMAP catalysis reduces activation energy by 15–20% .
Q. Methodological Guidance
Q. How should researchers design experiments to validate novel derivatives of this compound?
- Step 1 : Synthesize derivatives with systematic variation (e.g., alkyl chain length, substituent position).
- Step 2 : Characterize using XRD for crystal structure validation and DSC for thermal stability.
- Step 3 : Test reactivity in model reactions (e.g., Gabriel synthesis) and compare yields to the parent compound .
Q. What protocols ensure reproducibility in scaled-up syntheses of this compound?
- Use jacketed reactors for precise temperature control (±1°C).
- Monitor reaction progress via inline FTIR or Raman spectroscopy.
- Implement crystallization protocols (e.g., slow cooling in ethanol) to achieve >99% purity .
Q. Data Contradiction Analysis
Q. Why do different sources report conflicting LogP values for this compound?
Discrepancies in calculated LogP (e.g., iLOGP: 1.45 vs. XLOGP3: 1.72) stem from algorithmic differences in accounting for hydrogen-bond acceptors (4) and rotatable bonds (3). Experimental validation via shake-flask method (octanol/water partitioning) is recommended to resolve ambiguity .
Properties
IUPAC Name |
ethyl 1,3-dioxoisoindole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-2-16-11(15)12-9(13)7-5-3-4-6-8(7)10(12)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHAQNTWKSVEEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066805 | |
Record name | 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7066805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lumps or powder; [Alfa Aesar MSDS] | |
Record name | N-Carbethoxyphthalimide | |
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Vapor Pressure |
0.00000002 [mmHg] | |
Record name | N-Carbethoxyphthalimide | |
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CAS No. |
22509-74-6 | |
Record name | N-Carbethoxyphthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22509-74-6 | |
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Record name | Ethyl N-phthaloylcarbamate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022509746 | |
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Record name | N-CARBETHOXYPHTHALIMIDE | |
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Record name | 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester | |
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Record name | 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester | |
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Record name | Ethyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-carboxylate | |
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Record name | N-CARBETHOXYPHTHALIMIDE | |
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Retrosynthesis Analysis
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